Chemical Structure and Properties of 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione: A Technical Guide
Chemical Structure and Properties of 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione: A Technical Guide
The compound 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione (CAS: 1268045-87-9) represents a highly specialized scaffold in modern medicinal chemistry. Belonging to the piperidine-2,6-dione (glutarimide) class, this molecule is characterized by a quaternary carbon center at the 4-position, bearing both a lipophilic chlorophenyl group and a methyl group [1]. This technical guide explores the structural nuances, mechanistic utility, and synthetic methodologies associated with this compound, providing actionable insights for researchers in drug development and targeted protein degradation.
Structural Analysis and Physicochemical Profiling
The core of the molecule is the piperidine-2,6-dione ring, a cyclic imide that is historically significant in pharmacology. The substitution pattern at the C4 position is the defining feature of this specific derivative.
Unlike canonical 3-substituted glutarimides (e.g., thalidomide), the 4,4-disubstitution in this molecule introduces high steric hindrance and entirely prevents enolization at the C4 position. The presence of the electron-withdrawing para-chloro substituent on the phenyl ring increases the overall lipophilicity (LogP) and modulates the electronic distribution of the aromatic system, making it a robust pharmacophore for hydrophobic pocket binding [4]. Furthermore, the introduction of the methyl group creates a stable chiral center, locking the conformational rotation of the phenyl ring and improving metabolic stability against oxidative degradation.
Quantitative Physicochemical Data
The following table summarizes the foundational quantitative metrics for 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione [1]:
| Parameter | Value | Implications for Drug Design |
| CAS Number | 1268045-87-9 | Primary identifier for sourcing and registry. |
| Molecular Formula | C12H12ClNO2 | Indicates a low molecular weight building block. |
| Molecular Weight | 237.68 g/mol | Highly efficient ligand efficiency (LE) potential. |
| SMILES String | CC1(C2=CC=C(Cl)C=C2)CC(=O)NC(=O)C1 | Useful for computational docking and QSAR modeling. |
| Hydrogen Bond Donors | 1 (Imide NH) | Critical for anchoring in target receptor pockets. |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygens) | Facilitates orientation via dipole interactions. |
Mechanistic Rationale in Drug Design
Cereblon (CRBN) Modulation and PROTACs
In the rapidly expanding field of Targeted Protein Degradation (TPD), the piperidine-2,6-dione moiety is the canonical binding motif for the Cereblon (CRBN) E3 ubiquitin ligase complex. The imide nitrogen acts as a crucial hydrogen bond donor, while the adjacent carbonyls act as acceptors, anchoring the molecule within the tri-tryptophan (Trp380, Trp386, Trp400) pocket of CRBN.
While 3-substituted glutarimides are standard, 4-substituted derivatives like 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione offer a distinct "exit vector" for linker attachment when designing Proteolysis Targeting Chimeras (PROTACs). The quaternary C4 center projects the chlorophenyl group into a different spatial trajectory, potentially overcoming resistance mutations in CRBN or acting as a novel molecular glue degrader.
Fig 1: Mechanism of glutarimide-based ligands in targeted protein degradation via CRBN recruitment.
CNS Therapeutics and Multireceptor Affinity
Beyond TPD, 4-aryl-piperidine-2,6-diones have demonstrated profound utility in central nervous system (CNS) therapeutics. Research indicates that derivatives containing the 4-(4-chlorophenyl)-piperidine-2,6-dione core exhibit multireceptor atypical antipsychotic properties, showing high binding affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors while minimizing off-target H1 receptor binding[2]. The rigid spatial arrangement dictated by the C4 quaternary center is hypothesized to be the primary driver of this receptor selectivity.
Experimental Protocols: Synthesis and Validation
Causality-Driven Synthetic Workflow
The synthesis of 4,4-disubstituted piperidine-2,6-diones requires overcoming the steric hindrance at the beta-carbon of the precursor diacid. A highly efficient, thermodynamically driven method utilizes the dehydration of 3-(4-chlorophenyl)-3-methylglutaric acid to its cyclic anhydride, followed by a high-temperature melt with urea [3].
Causality of Reagent Choice: Urea is explicitly selected over aqueous ammonia for the amidation step. At 150°C, urea thermally decomposes into ammonia and isocyanic acid. This provides a slow, continuous release of anhydrous ammonia, which attacks the anhydride to form a monoamide intermediate. The high temperature immediately drives the elimination of water, forcing the equilibrium toward the thermodynamically stable cyclic imide and preventing hydrolytic ring-opening side reactions.
Fig 2: Step-by-step synthetic workflow for 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione.
Step-by-Step Methodology
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Anhydride Formation: Suspend 10.0 mmol of 3-(4-chlorophenyl)-3-methylglutaric acid in 15 mL of acetic anhydride. Reflux the mixture at 140°C under an inert nitrogen atmosphere for 2 hours.
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Solvent Removal: Concentrate the reaction mixture in vacuo to completely remove excess acetic anhydride and acetic acid byproducts, yielding the crude cyclic anhydride as a viscous oil or low-melting solid.
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Thermal Cyclization: Add 15.0 mmol of finely powdered urea directly to the crude anhydride. Heat the neat mixture to 150°C using an oil bath. The mixture will melt and effervesce (release of CO2 and NH3). Maintain heating for 90 minutes until the melt solidifies into a hard mass.
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Purification: Cool the flask to room temperature. Break up the solid and triturate thoroughly with cold distilled water to dissolve unreacted urea. Filter the precipitate and recrystallize from hot absolute ethanol to yield the pure product.
Self-Validating Analytical System
To ensure the integrity of the synthesized compound, the protocol must be validated against expected spectroscopic parameters. The presence of the chiral center at C4 renders the methylene protons on C3 and C5 diastereotopic, which is the primary diagnostic feature in NMR.
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1H NMR (400 MHz, CDCl3):
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δ ~8.20 ppm (br s, 1H, Imide NH ). Validates successful ring closure.
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δ ~7.30 - 7.15 ppm (m, 4H, Ar-H ). Validates the para-chlorophenyl system.
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δ ~2.85 - 2.35 ppm (m, 4H, C3-H2 and C5-H2 ). Must appear as a complex multiplet or two sets of AB doublets due to the diastereotopic nature induced by the C4 chiral center.
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δ ~1.45 ppm (s, 3H, -CH3 ). Validates the intact methyl group.
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LC-MS (ESI+): Expected [M+H]+ at m/z 238.0. The isotopic pattern must show a 3:1 ratio at m/z 238/240, confirming the presence of a single chlorine atom.
References
- 1268045-87-9 - Accel Scientific Accel Scientific Product C
- Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics PubMed / WILEY-VCH Verlag GmbH & Co. KGaA
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione CymitQuimica
